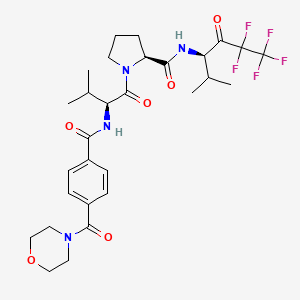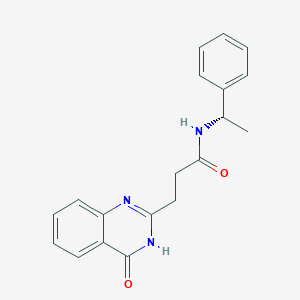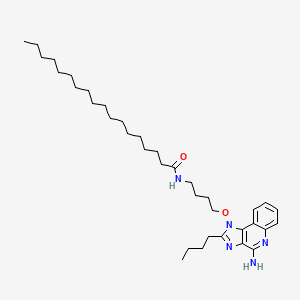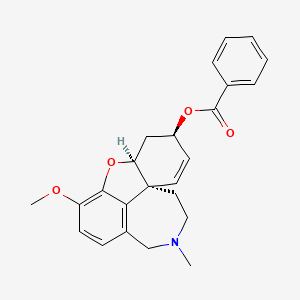
SAR405838
Übersicht
Beschreibung
SAR-405838 ist ein neuartiger niedermolekularer Inhibitor, der die Interaktion zwischen murine double minute 2 (MDM2) und dem Tumorsuppressorprotein p53 angreift. Diese Verbindung hat in der Krebstherapie ein signifikantes Potenzial gezeigt, indem sie p53 reaktiviert, das in verschiedenen Krebsarten aufgrund der Überexpression von MDM2 häufig inaktiv ist .
Wirkmechanismus
Target of Action
SAR405838, also known as MI-77301, is a highly potent and selective inhibitor of the MDM2-p53 interaction . The primary target of this compound is the oncoprotein murine double minute 2 (MDM2), which is a primary inhibitor of wild-type p53 .
Mode of Action
This compound binds to MDM2 with high affinity (K = 0.88 nmol/L) and specificity . This binding inhibits the interaction between MDM2 and p53, thereby stabilizing and activating p53 .
Biochemical Pathways
The inhibition of the MDM2-p53 interaction by this compound leads to the activation of the p53 pathway . This results in p53-dependent cell-cycle arrest and/or apoptosis . Microarray analyses have revealed that this compound treatment enriches genes in the p53 signaling pathway as well as those associated with genomic stability and DNA damage .
Pharmacokinetics
This compound has good oral pharmacokinetics in rodents and nonrodents . It achieves much stronger and more sustained p53 activation in tumor tissues with oral administration than MI-219 . This translates into impressive antitumor activity for this compound .
Result of Action
The activation of p53 by this compound leads to decreased cellular proliferation, cell-cycle arrest, and apoptosis . In mouse xenograft models of various cancers, this compound achieves either durable tumor regression or complete tumor growth inhibition . Remarkably, a single oral dose of this compound is sufficient to achieve complete tumor regression in the SJSA-1 model .
Action Environment
This compound is most effective in tumors that retain wild-type p53 .
Biochemische Analyse
Biochemical Properties
SAR405838 binds to MDM2 with high specificity, effectively activating wild-type p53 in vitro and in xenograft tumor tissue of leukemia and solid tumors . This leads to p53-dependent cell-cycle arrest and/or apoptosis .
Cellular Effects
In cellular processes, this compound stabilizes p53 and activates the p53 pathway, resulting in abrogated cellular proliferation . It also induces robust transcriptional upregulation of PUMA, leading to strong apoptosis in tumor tissue .
Molecular Mechanism
This compound works by binding tightly to the p53 pocket of the MDM2 molecule, thereby inhibiting the binding of MDM2 to p53 . Consequently, p53 is stabilized and activated, leading to decreased cell survival .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound induces dose-dependent and robust upregulation for p21 and PUMA mRNA . The strong effect persists longer with higher doses .
Dosage Effects in Animal Models
In animal models, this compound achieves either durable tumor regression or complete tumor growth inhibition at well-tolerated dose schedules . Remarkably, a single oral dose of this compound is sufficient to achieve complete tumor regression in certain models .
Metabolic Pathways
The metabolic pathways that this compound is involved in are primarily related to the p53 pathway . By inhibiting the MDM2-p53 interaction, it affects the metabolic flux of this pathway .
Transport and Distribution
Its ability to effectively activate wild-type p53 in vitro and in xenograft tumor tissue suggests efficient distribution .
Subcellular Localization
Given its mechanism of action, it is likely that it localizes to the nucleus where it can interact with the MDM2-p53 complex .
Vorbereitungsmethoden
SAR-405838 wird nach einem Verfahren synthetisiert, das dem für MI-888 verwendeten ähnlich ist. Der Syntheseweg umfasst mehrere Schritte, darunter die Bildung wichtiger Zwischenprodukte und abschließende Kupplungsreaktionen. Die Verbindung wird durch Hochleistungsflüssigchromatographie auf eine Reinheit von über 95% gereinigt . Industrielle Produktionsmethoden für SAR-405838 sind nicht umfassend dokumentiert, aber sie beinhalten wahrscheinlich großtechnische Synthese- und Reinigungstechniken, um eine hohe Ausbeute und Reinheit zu gewährleisten.
Chemische Reaktionsanalyse
SAR-405838 durchläuft verschiedene chemische Reaktionen, wobei der Schwerpunkt auf seiner Interaktion mit MDM2 liegt. Die Verbindung imitiert drei wichtige p53-Bindungsreste (Phenylalanin, Tryptophan und Leucin) in ihrer Interaktion mit MDM2 und erfasst zusätzliche Interaktionen, die im p53-MDM2-Komplex nicht beobachtet werden . Das Hauptprodukt, das aus diesen Reaktionen gebildet wird, ist der SAR-405838:MDM2-Komplex, der die MDM2-p53-Interaktion effektiv inhibiert.
Analyse Chemischer Reaktionen
SAR-405838 undergoes various chemical reactions, primarily focusing on its interaction with MDM2. The compound mimics three key p53-binding residues (phenylalanine, tryptophan, and leucine) in its interaction with MDM2, capturing additional interactions not observed in the p53-MDM2 complex . The major product formed from these reactions is the SAR-405838:MDM2 complex, which effectively inhibits the MDM2-p53 interaction.
Wissenschaftliche Forschungsanwendungen
SAR-405838 wurde umfassend auf sein Potenzial in der Krebstherapie untersucht. Es hat vielversprechende Ergebnisse in präklinischen Modellen gezeigt, was zu p53-abhängigem Zellzyklusarrest und Apoptose in verschiedenen Krebszelllinien und Xenograft-Modellen führte . Die Verbindung wurde in klinischen Phase-I-Studien zur Behandlung von Krebserkrankungen, die wildtypisches p53 aufweisen, weiterentwickelt . Darüber hinaus wurde SAR-405838 auf sein Potenzial zur Behandlung von dedifferenziertem Liposarkom, einer aggressiven Malignität, die durch die Amplifikation von MDM2 gekennzeichnet ist, untersucht .
Wirkmechanismus
SAR-405838 entfaltet seine Wirkung, indem es mit hoher Spezifität und Affinität an MDM2 bindet und so verhindert, dass MDM2 mit p53 interagiert . Diese Hemmung führt zur Stabilisierung und Aktivierung von p53, was zur transkriptionellen Hochregulierung von pro-apoptotischen Genen wie PUMA führt. Die Aktivierung von p53 induziert letztendlich Zellzyklusarrest und Apoptose in Krebszellen .
Vergleich Mit ähnlichen Verbindungen
SAR-405838 wird mit anderen MDM2-Inhibitoren wie Nutlin-3a und MI-219 verglichen. Während diese Verbindungen ebenfalls die MDM2-p53-Interaktion hemmen, hat SAR-405838 eine höhere Potenz und Spezifität gezeigt . Die einzigartigen molekularen Interaktionen und die hohe Affinität von SAR-405838 machen es zu einem vielversprechenden Kandidaten für die Krebstherapie. Ähnliche Verbindungen umfassen Nutlin-3a, MI-219 und MI-888 .
Eigenschaften
IUPAC Name |
(2'R,3R,3'S,5'S)-6-chloro-3'-(3-chloro-2-fluorophenyl)-5'-(2,2-dimethylpropyl)-N-(4-hydroxycyclohexyl)-2-oxospiro[1H-indole-3,4'-pyrrolidine]-2'-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H34Cl2FN3O3/c1-28(2,3)14-22-29(19-12-7-15(30)13-21(19)34-27(29)38)23(18-5-4-6-20(31)24(18)32)25(35-22)26(37)33-16-8-10-17(36)11-9-16/h4-7,12-13,16-17,22-23,25,35-36H,8-11,14H2,1-3H3,(H,33,37)(H,34,38)/t16?,17?,22-,23-,25+,29+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDKAKZRYYDCJDU-AEPXTFJPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC1C2(C(C(N1)C(=O)NC3CCC(CC3)O)C4=C(C(=CC=C4)Cl)F)C5=C(C=C(C=C5)Cl)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C[C@H]1[C@@]2([C@H]([C@@H](N1)C(=O)NC3CCC(CC3)O)C4=C(C(=CC=C4)Cl)F)C5=C(C=C(C=C5)Cl)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34Cl2FN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
562.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1303607-60-4 | |
| Record name | SAR-405838 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1303607604 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SAR-405838 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12541 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | SAR-405838 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8570LZ3RCA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-(5-amino-2,3-dihydro-1H-inden-2-yl)-3-(8-fluoro-3,4-dihydro-2H-1,4-benzoxazin-6-yl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B608953.png)


![N-(2-Methyl-1-(2-(1-methylpiperidin-4-yl)phenyl)propan-2-yl)-4-(2-(methylsulfonyl)-1H-benzo[d]imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-amine](/img/structure/B608956.png)






